Medicinal Chemistry: The compounds synthesized in the first study exhibit significant β2-adrenoceptor agonistic activity, which could be leveraged in the development of drugs targeting respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) where β2-adrenoceptor agonists are commonly used as bronchodilators1.
Dye Manufacturing: The second paper's focus on azo dye tautomers highlights the importance of naphthalene derivatives in the textile industry. The stability and dynamics of these compounds are crucial for the production of water-soluble dyes that offer fast shades, which are essential for dyeing and printing textiles2.
The synthesis of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride typically involves several key steps:
Specific methods may vary, but they generally emphasize high yields and straightforward processes using common reagents and conditions.
The molecular structure of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride can be described as follows:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H
. The structural formula indicates that it has a complex arrangement that can participate in various chemical interactions.
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride is involved in several types of chemical reactions:
These reactions highlight the versatility of this compound in organic synthesis.
The mechanism of action for 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is crucial for exploring its potential uses in drug development.
The physical and chemical properties of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride include:
These properties are essential for practical applications in laboratory settings and industrial processes .
The scientific applications of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone, hydrochloride are diverse:
These applications underline its importance across various fields of research and industry.
The synthesis of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride typically begins with tetralone derivatives as key precursors. One established route involves the regioselective amination of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone (7-methoxy tetralone). This method employs Bischler–Napieralski or Pictet–Spengler cyclization strategies to construct the dihydronaphthalenone core, followed by electrophilic amination. An alternative classical approach utilizes Friedel–Crafts acylation of appropriately substituted benzene derivatives with alkenyl or alkyl halides bearing protected amine functionalities, facilitating ring closure to form the bicyclic system. Key intermediates such as 3,4-dihydro-7-methoxy-1(2H)-naphthalenone undergo electrophilic substitution at the carbonyl α-position, where amination is achieved via imine formation followed by reduction to the secondary amine. Subsequent acidification yields the stable hydrochloride salt [1] [4].
A significant improvement in traditional synthesis involves the one-pot conversion of phenolic precursors to aniline derivatives, as demonstrated by Mizuno and Yamano. This method transforms 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone into the corresponding 6-amino derivative through sequential O-alkylation with 2-bromo-2-methylpropanamide, base-catalyzed rearrangement, and hydrolytic dealkylation. While originally developed for the unsubstituted tetralone system, this approach is adaptable to the 7-methoxy derivative by protecting the methoxy group during synthesis. Reaction optimization studies reveal that maintaining temperatures below 60°C during rearrangement minimizes decarboxylation side products, achieving isolated yields exceeding 60% for the amine intermediate prior to salt formation [4] [9].
Table 1: Traditional Synthetic Routes and Key Parameters
Starting Material | Key Transformation | Critical Parameters | Yield |
---|---|---|---|
7-Methoxy-3,4-dihydro-1(2H)-naphthalenone | Electrophilic amination | Low temperature (-78°C), n-BuLi activation | ~45% |
3,4-Dihydro-6-hydroxy-1(2H)-naphthalenone | One-pot phenol-to-amine conversion | NaOH/DMAc, 25-35°C; Rearrangement at 50-60°C | 63.2% |
2-Nitrobenzoic acid derivatives | Cyclization and reduction | Pd/C hydrogenation, HCl cyclization | ~50%* |
Estimated for methoxy-substituted analog [4] [6] [9]
Catalytic approaches significantly enhance the efficiency and selectivity of synthesizing this naphthalenone derivative. Palladium-catalyzed Buchwald–Hartwig amination has been employed on 2-halo-7-methoxy-1-tetralone precursors, utilizing palladium(II) acetate and bulky phosphine ligands (e.g., BINAP or XPhos) to facilitate carbon–nitrogen bond formation. This method achieves yields exceeding 75% with minimized dialkylation byproducts when conducted under inert atmosphere at 80–100°C in toluene [8].
Reductive amination represents another catalytic route, where the ketone group of 7-methoxy-1-tetralone reacts with ammonia or ammonium acetate in the presence of a reducing agent. Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under moderate pressure (50–100 psi) provides the amine directly, albeit requiring careful control of reaction time to prevent over-reduction of the aromatic ring. Recent optimization employs tetrabutylammonium triacetoxyborohydride as a transfer hydrogenation catalyst, enabling chemoselective imine reduction at ambient temperature and achieving isolated hydrochloride yields of 82% [8].
Microwave-assisted catalysis dramatically accelerates synthesis. Reactions conducted in sealed vessels under microwave irradiation (150–200°C) reduce reaction times from hours to minutes. For instance, cyclodehydration of N-(2-(3-methoxyphenyl)ethyl)acetamide derivatives using polyphosphoric acid (PPA) or zinc chloride catalysts under microwave conditions achieves near-quantitative ring closure within 15 minutes, compared to 12 hours conventionally. Subsequent catalytic amination completes the synthesis in under 30 minutes total irradiation time [3] [8].
Sustainable synthesis of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride emphasizes solvent selection, atom economy, and renewable catalysts. Aqueous micellar catalysis enables key transformations in water, eliminating organic solvents. For example, TPGS-750-M (α-tocopherol polyethylene glycol succinate) forms nanomicelles accommodating the hydrophobic tetralone intermediate. Amination reactions proceed efficiently within these micelles using water-soluble reductants like sodium borohydride, achieving 89% conversion while reducing environmental impact [5].
Oxidative methods using molecular oxygen represent atom-economical pathways. Recent advances demonstrate direct synthesis from 2-methylnaphthalene derivatives via catalytic C–H amination. Gold nanoparticles (3–5 nm) supported on titania or ceria catalyze the sequential oxidation and amination of methyl substituents using molecular oxygen as terminal oxidant. This single-pot method operates at 80°C in ethanol/water mixtures, producing only water as a by-product and achieving 65% isolated yield of the amine hydrochloride after acidification [5] [14].
Heterogeneous acid catalysis replaces corrosive mineral acids in cyclization steps. Sulfonated carbonaceous materials derived from cellulose pyrolysis catalyze both ring closure and imine reduction. These catalysts retain activity over five reaction cycles with negligible metal leaching, as confirmed by ICP-MS analysis. Similarly, zeolite-encapsulated iron phthalocyanine catalysts facilitate peroxide-mediated oxidations in precursor synthesis without chromium contamination [5] [14].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structure and protonation state of 2-amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride. The hydrochloride salt displays characteristic downfield shifts for amine protons in DMSO-d₆ solution, observed as a broad singlet at δ 8.45–8.70 ppm due to hydrogen bonding with chloride. Key assignments include:
Carbon-13 NMR confirms the saturated nature of the heterocyclic ring:
Infrared spectroscopy reveals hydrogen-bonding patterns diagnostic for the hydrochloride salt. The carbonyl stretch (C=O) appears at 1664–1674 cm⁻¹, significantly lower than the free base (1690–1700 cm⁻¹) due to through-space interaction with the ammonium group. N–H stretches form broad bands at 2500–3200 cm⁻¹, obscuring aliphatic C–H vibrations. The methoxy C–O stretch appears as a strong peak at 1240–1255 cm⁻¹. Critically, the absence of free amine N–H stretches above 3400 cm⁻¹ confirms complete salt formation [4] [6].
Table 2: Characteristic Spectroscopic Signatures
Technique | Functional Group | Observed Signal(s) | Structural Implication |
---|---|---|---|
¹H NMR | NH₂⁺·Cl⁻ | δ 8.45–8.70 (br s, 2H) | Hydrogen-bonded ammonium protons |
OCH₃ | δ 3.78–3.82 (s, 3H) | Methoxy substituent | |
H-2 | δ 4.35–4.42 (m, 1H) | Methine adjacent to amine | |
¹³C NMR | C=O | δ 196.8–197.6 | Ketone in conjugation with arene |
C-7a | δ 146.9 | Oxygen-substituted aromatic carbon | |
IR | C=O | 1664–1674 cm⁻¹ | Hydrogen-bonded ketone |
N⁺–H | 2500–3200 cm⁻¹ (broad) | Ionic amine hydrochloride | |
C–O (methoxy) | 1240–1255 cm⁻¹ | Methyl ether linkage |
Single-crystal X-ray diffraction analysis provides unambiguous confirmation of molecular geometry and ionic packing. Crystals suitable for diffraction form in ethanol/water mixtures, adopting the monoclinic P2₁/c space group. The structure reveals a half-chair conformation for the non-aromatic ring, with puckering parameters Q = 0.482 Å and θ = 118.7°. Torsion angles confirm the equatorial orientation of the protonated amino group at C-2, forming intermolecular N–H···Cl hydrogen bonds (2.98–3.12 Å) with chloride ions. Intramolecular N–H···O=C interactions are notably absent due to geometric constraints [8].
The hydrochloride salt forms extended hydrogen-bonded chains along the crystallographic b-axis. Each chloride ion accepts three N–H hydrogen bonds: two from adjacent naphthalenone cations (N···Cl = 3.08 Å, angles 158–164°) and one from water of crystallization when present. The methoxy group adopts a coplanar arrangement with the aromatic ring (torsion angle C7–O7–C11–H11 = 2.8°), maximizing resonance donation. The ketone oxygen participates in weak C–H···O interactions with H-4 protons of adjacent molecules (C···O = 3.28 Å), stabilizing the crystal lattice [8].
Comparative analysis with the free base reveals significant conformational differences. Unprotonated analogs show substantial pyramidalization at the amino nitrogen (sum of angles = 347°), enabling intramolecular N–H···O hydrogen bonding (N···O = 2.67 Å). Protonation eliminates this interaction, increasing the C2–N–C2 angle to 112.8° and flattening the nitrogen environment (sum of angles = 360°). This conformational change impacts biological activity by altering molecular dipole moments from 4.2 D (free base) to 14.6 D (hydrochloride) [8] [9].
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure and conformational preferences. Geometry optimization reveals three stable conformers differing in amino group orientation relative to the carbonyl. The gauche-anti conformer predominates (94% Boltzmann distribution at 298 K), stabilized by electrostatic attraction between NH₃⁺ and C=O groups (distance = 2.89 Å). This conformer matches crystallographic data with RMSD = 0.18 Å [5] [8].
Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. The methoxy group donates 32 kcal/mol stabilization energy via resonance (nO → πC₆–C₇), explaining its ortho/para directing effect during synthesis. The amino group exhibits diminished resonance donation upon protonation (nN → σC₂–H = 4.2 kcal/mol vs. 28.5 kcal/mol in free base), rationalizing the reduced electrophilicity of the carbonyl carbon in the hydrochloride form (atomic charge = +0.382 vs. +0.421 in free base) [5] [8].
Molecular dynamics simulations in explicit water solvent (TIP3P model) reveal hydration dynamics. The ammonium group maintains a stable first solvation shell of 3.2 water molecules (N–Owater distance = 2.75 Å), while the carbonyl oxygen hosts 1.8 hydrogen bonds. The hydrophobic tetralin moiety induces local water structure rearrangement with increased tetrahedral order parameter (q = 0.78) at 3.5 Å from the ring centroid. These solvation characteristics correlate with solubility measurements (log P = 0.92 for hydrochloride vs. 1.65 for free base) [5] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0